molecular formula C8H4Cl2F2O B13055963 2,6-Dichloro-4-(difluoromethyl)benzaldehyde

2,6-Dichloro-4-(difluoromethyl)benzaldehyde

Cat. No.: B13055963
M. Wt: 225.02 g/mol
InChI Key: AOVZHOBPKUQKIK-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4Cl2F2O. It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms and a difluoromethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by oxidation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and oxidation processes, optimized for high yield and purity. These methods are designed to minimize waste and reduce production costs, making the process more environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Addition Reactions: The difluoromethyl group can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Nucleophiles: Ammonia (NH3) or amines for substitution reactions.

Major Products

    Oxidation: 2,6-Dichloro-4-(difluoromethyl)benzoic acid.

    Reduction: 2,6-Dichloro-4-(difluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-4-(difluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(difluoromethyl)benzaldehyde involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, participate in nucleophilic addition reactions, and undergo oxidation-reduction processes. The molecular targets and pathways depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-4-(trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2,4-Dichloro-3-(difluoromethyl)benzaldehyde: Similar structure but with different positions of chlorine and difluoromethyl groups.

Uniqueness

2,6-Dichloro-4-(difluoromethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and difluoromethyl groups makes it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C8H4Cl2F2O

Molecular Weight

225.02 g/mol

IUPAC Name

2,6-dichloro-4-(difluoromethyl)benzaldehyde

InChI

InChI=1S/C8H4Cl2F2O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H

InChI Key

AOVZHOBPKUQKIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)C(F)F

Origin of Product

United States

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